molecular formula C27H28N2O6 B2928470 (Z)-4-methoxy-N-(1-(4-(2-(2-methoxyphenoxy)ethoxy)phenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl)benzamide CAS No. 615274-35-6

(Z)-4-methoxy-N-(1-(4-(2-(2-methoxyphenoxy)ethoxy)phenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl)benzamide

Cat. No.: B2928470
CAS No.: 615274-35-6
M. Wt: 476.529
InChI Key: BWGLPQRJKOPLRJ-NKFKGCMQSA-N
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Description

(Z)-4-methoxy-N-(1-(4-(2-(2-methoxyphenoxy)ethoxy)phenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This complex molecule features a benzamide core linked via a (Z)-configured enamide chain to a phenoxy ether group, a structural motif often associated with bioactive properties. Its intricate architecture suggests potential as a key intermediate in organic synthesis or as a candidate for high-throughput screening against various biological targets. Researchers may value this compound for exploring structure-activity relationships (SAR), particularly in the development of enzyme inhibitors or receptor modulators given the presence of the amide and methoxy functionalities, which are common in many pharmacologically active agents. This product is intended for research purposes by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Specific safety and handling data (SDS) for this compound should be consulted prior to use.

Properties

IUPAC Name

4-methoxy-N-[(Z)-1-[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6/c1-28-27(31)23(29-26(30)20-10-14-21(32-2)15-11-20)18-19-8-12-22(13-9-19)34-16-17-35-25-7-5-4-6-24(25)33-3/h4-15,18H,16-17H2,1-3H3,(H,28,31)(H,29,30)/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGLPQRJKOPLRJ-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=C(C=C1)OCCOC2=CC=CC=C2OC)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=CC=C(C=C1)OCCOC2=CC=CC=C2OC)/NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-methoxy-N-(1-(4-(2-(2-methoxyphenoxy)ethoxy)phenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a methoxy group, an amide linkage, and multiple aromatic rings, which may contribute to its biological activity. The presence of the methoxyphenoxy groups is particularly notable for their potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that similar compounds exhibit significant anticancer activity. For instance, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), demonstrated substantial inhibitory effects on colon cancer cell growth. MMPP induced apoptotic cell death by enhancing the expression of cleaved caspase-3 and caspase-8, suggesting that this compound may share similar mechanisms of action .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Compounds with structural similarities have shown moderate to strong inhibitory activity against various enzymes, including cholinesterases and SIRT family enzymes. For example, certain benzofuran derivatives were found to selectively inhibit SIRT2 with IC50 values in the micromolar range . This suggests that this compound could exhibit similar inhibitory effects.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptosis pathways through death receptors .
  • Enzyme Interaction : The binding affinity to key enzymes may lead to alterations in metabolic pathways, potentially reducing tumor growth and enhancing therapeutic efficacy .

Data Summary Table

Compound NameActivity TypeIC50 ValueMechanism of Action
MMPPAnticancer15 μg/mLInduces apoptosis via caspase activation
BenzofuranSIRT Inhibition3.81 μMSelective inhibition of SIRT2
(Z)-CompoundPotentially similarTBDLikely apoptosis induction and enzyme inhibition

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact on Properties

Compound Functional Group Bioactivity/Application Solubility/Lipophilicity
Target Compound Phenoxyethoxy, methylamino Potential kinase inhibition Moderate (polar groups)
N-{(1Z)-3-(Allylamino)-...benzamide 3-Chlorophenyl-furyl Antimicrobial/anticancer High (Cl enhances logP)
Etobenzanid Dichlorophenyl Herbicidal Low (non-polar substituents)

Research Findings and Contradictions

  • Synthetic Routes : While and emphasize oxazolone and hydrazide intermediates for benzamides, shows triazole synthesis via NaOH-mediated cyclization, indicating divergent strategies for nitrogen-containing heterocycles .
  • Tautomerism : highlights thione-thiol tautomerism in triazoles, absent in the target compound due to its stable amide configuration. This affects reactivity in medicinal chemistry applications .

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